molecular formula C19H14N6 B13692334 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pyrazine

2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pyrazine

Cat. No.: B13692334
M. Wt: 326.4 g/mol
InChI Key: ZUBYSCAFVPSVHG-UHFFFAOYSA-N
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Description

MFCD32662048, also known as 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide, is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and a diphenylmethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide typically involves the reaction of 2-amino-5-(4H-1,2,4-triazol-4-yl)pentanoic acid with diphenylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide include other triazole-containing molecules and diphenylmethylene derivatives. Examples include:

  • 2-Amino-5-(4H-1,2,4-triazol-4-yl)pentanoic acid
  • Diphenylmethanone derivatives

Uniqueness

What sets 2-Amino-N-(diphenylmethylene)-5-(4H-1,2,4-triazol-4-yl)pentanamide apart is its unique combination of a triazole ring and a diphenylmethylene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14N6

Molecular Weight

326.4 g/mol

IUPAC Name

1,1-diphenyl-N-[5-(1,2,4-triazol-4-yl)pyrazin-2-yl]methanimine

InChI

InChI=1S/C19H14N6/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)24-17-11-21-18(12-20-17)25-13-22-23-14-25/h1-14H

InChI Key

ZUBYSCAFVPSVHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CN=C(C=N2)N3C=NN=C3)C4=CC=CC=C4

Origin of Product

United States

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